molecular formula C17H34O2 B164427 Methyl 14-methylpentadecanoate CAS No. 5129-60-2

Methyl 14-methylpentadecanoate

Cat. No.: B164427
CAS No.: 5129-60-2
M. Wt: 270.5 g/mol
InChI Key: WAKCWJNDXBPEBP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 14-methyl Pentadecanoic Acid methyl ester typically involves the esterification of 14-methylpentadecanoic acid with methanol. This reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. Industrial production methods may involve the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

14-methyl Pentadecanoic Acid methyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride.

    Catalysts: Sulfuric acid, hydrochloric acid.

Major products formed from these reactions include alcohols, ketones, and various substituted derivatives .

Properties

IUPAC Name

methyl 14-methylpentadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2/c1-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17(18)19-3/h16H,4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKCWJNDXBPEBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199289
Record name Pentadecanoic acid, 14-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5129-60-2
Record name Methyl 14-methylpentadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5129-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadecanoic acid, 14-methyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentadecanoic acid, 14-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Methyl 14-methylpentadecanoate and where is it found?

A1: this compound is a fatty acid methyl ester (FAME) found naturally in various plant species. It has been identified in the bark of Huru crepitans [], the leaves of Iresine herbistii [], Combretum dolichopentalum [], and Hyptis verticillata [], the flowers of Magnolia coco [], and in rice false smut balls []. It has also been found in the lipid profile of white grubs [].

Q2: What is the molecular formula and molecular weight of this compound?

A2: The molecular formula of this compound is C17H34O2 and its molecular weight is 270.45 g/mol. This information is consistently reported across multiple studies analyzing its presence in different plant species [, , ].

Q3: What analytical techniques are commonly used to identify and quantify this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique used to identify and quantify this compound in various samples [, , , , , , , , ]. This technique allows for the separation and identification of individual compounds within a complex mixture, followed by determination of their relative abundance.

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